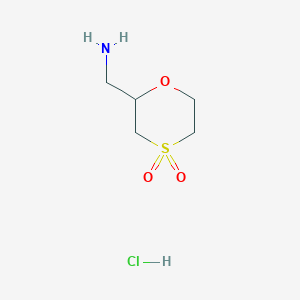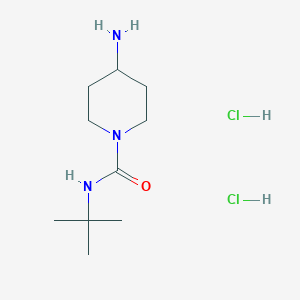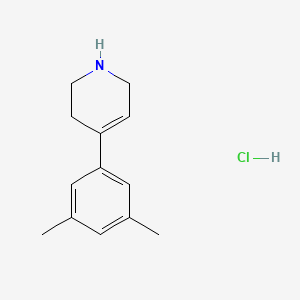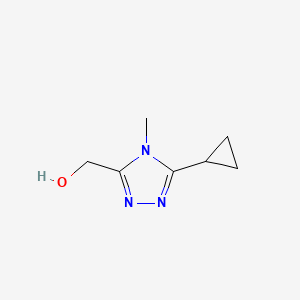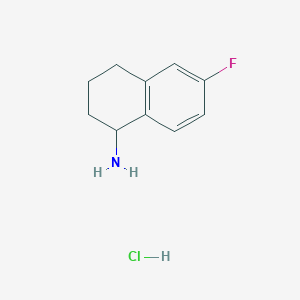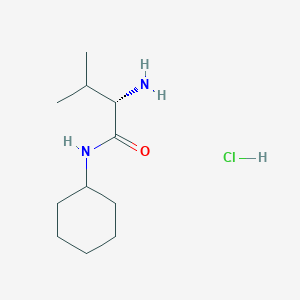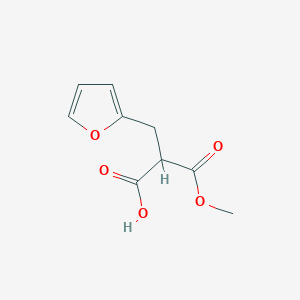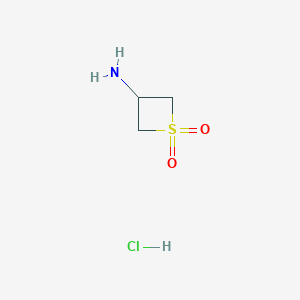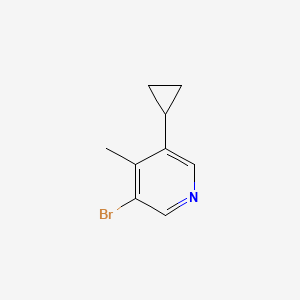
3-溴-5-环丙基-4-甲基吡啶
描述
3-Bromo-5-cyclopropyl-4-methylpyridine is a heterocyclic compound . It is a liquid with a molecular weight of 226.12 . It is also known by its IUPAC name, 3-bromo-5-(cyclopropylmethyl)-4-methylpyridine .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine.Molecular Structure Analysis
The InChI code for 3-Bromo-5-cyclopropyl-4-methylpyridine is 1S/C10H12BrN/c1-7-9(4-8-2-3-8)5-12-6-10(7)11/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3rd position, a methyl group at the 4th position, and a cyclopropylmethyl group at the 5th position.Chemical Reactions Analysis
While specific reactions involving 3-Bromo-5-cyclopropyl-4-methylpyridine are not well-documented, brominated pyridines are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with a halide using a palladium catalyst .Physical And Chemical Properties Analysis
3-Bromo-5-cyclopropyl-4-methylpyridine is a liquid with a molecular weight of 226.12 .科学研究应用
医药研究
3-溴-5-环丙基-4-甲基吡啶: 是一种在医药研究中用途广泛的中间体。它被用于合成各种药理活性分子。 例如,它可以用于开发激酶抑制剂,激酶抑制剂在癌症治疗中至关重要 。 该化合物结构基序通常存在于靶向中枢神经系统疾病和炎症性疾病的分子中 .
材料科学
在材料科学中,该化合物作为制造新型聚合物和涂层的先驱。 它的溴原子可以进行进一步反应,与其他有机或无机材料形成键,从而开发出具有特定性质(如提高耐久性或电导率)的先进材料 .
化学合成
该化合物在化学合成中起着重要作用,特别是在铃木-宫浦偶联反应等交叉偶联反应中。 它作为合成复杂有机结构的构建单元,有助于创造具有潜在应用的新化合物,这些化合物在各个行业都有应用 .
农业
在农业中,可以探索3-溴-5-环丙基-4-甲基吡啶的衍生物作为除草剂或杀虫剂的潜在用途。 溴官能团允许进一步衍生化,创造出可以与害虫和杂草中特定生物靶标相互作用的化合物 .
分析化学
该化合物独特的结构使其适合用作色谱分析中的标准品。 它可以帮助定量和识别复杂混合物中的类似化合物,从而提高HPLC和LC-MS等分析方法的准确性 .
环境科学
在环境科学中,可以研究该化合物的降解产物及其对生态系统的影响。 了解其降解可以为开发更安全的化学品提供信息,从而最大限度地减少对环境的影响 .
生物化学
3-溴-5-环丙基-4-甲基吡啶: 在生物化学中具有探测酶机制的应用。 它可以作为抑制剂或底物类似物来研究酶的功能,特别是那些参与信号转导途径的酶 .
纳米技术
最后,在纳米技术中,该化合物可以用来合成有机骨架,作为创建纳米材料的支架。 这些材料在药物递送、传感和催化方面有应用 .
安全和危害
3-Bromo-5-cyclopropyl-4-methylpyridine is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
作用机制
Target of Action
3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Result of Action
The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-cyclopropyl-4-methylpyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .
属性
IUPAC Name |
3-bromo-5-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVONRWPXIZBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


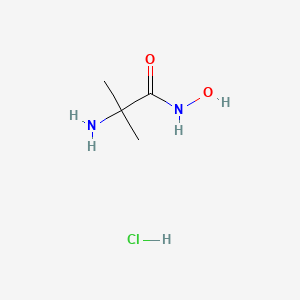
![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
